



R-1487: A Potent and Selective p38α Mitogen-Activated Protein Kinase Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

R-1487 is a highly potent and selective, orally bioavailable small molecule inhibitor of p38 α mitogen-activated protein kinase (MAPK). Its high affinity and selectivity for p38 α make it a valuable tool for investigating the physiological and pathological roles of this key signaling protein. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of R-1487, including detailed experimental methodologies and a summary of its effects on inflammatory cytokine production.

Chemical Structure and Properties

R-1487, also known by its IUPAC name 6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one, is a synthetic compound with the molecular formula $C_{19}H_{18}F_2N_4O_3$. The hydrochloride salt has a molecular weight of 424.83 g/mol .

Table 1: Physicochemical Properties of R-1487



| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 6-(2,4-difluorophenoxy)-8- methyl-2-(oxan-4- ylamino)pyrido[2,3-d]pyrimidin- 7-one | |
| Synonyms | R1487, R-1487 | |
| CAS Number | 449811-92-1 (free base); 449808-64-4 (hydrochloride) | |
| Molecular Formula | C19H18F2N4O3 (free base); C19H19ClF2N4O3 (hydrochloride) | |
| Molecular Weight | 388.37 g/mol (free base); 424.83 g/mol (hydrochloride) | _ |
| Appearance | Solid powder | _ |
| Solubility | Soluble in DMSO | _ |

Mechanism of Action and Biological Activity

R-1487 is a potent and highly selective inhibitor of p38 α MAPK, a key enzyme in the cellular response to external stresses and a critical regulator of the production of pro-inflammatory cytokines.

Kinase Inhibition

R-1487 exhibits sub-nanomolar affinity for p38 α and demonstrates significant selectivity over the closely related p38 β isoform and other kinases.

Table 2: In Vitro Kinase Inhibition Profile of R-1487



| Target | Assay Type | Value | Reference |
|--------|------------|--------|-----------|
| ρ38α | Kd | 0.2 nM | [1] |
| p38β | Kd | 29 nM | [1] |
| ρ38α | IC50 | 10 nM | [2] |

Inhibition of Pro-inflammatory Cytokine Production

Consistent with its inhibition of p38 α , R-1487 effectively suppresses the production of key proinflammatory cytokines in cellular assays.

Table 3: In Vitro Inhibition of Cytokine Production by R-1487

| Assay | Cell Type | Stimulant | Cytokine | IC ₅₀ | Reference |
|---------------------|----------------------|-----------|---------------|---|-----------|
| TNFα Production | THP-1 cells | LPS | ΤΝ F α | Not explicitly stated, but inhibition is demonstrated | |
| IL-1β Production | Human Whole Blood | LPS | IL-1β | 200 nM | [1] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-inflammatory activity of R-1487. Oral administration of R-1487 leads to a dose-dependent reduction in serum levels of TNF α and IL-1 β . The compound has shown efficacy in rodent models of rheumatoid arthritis.

Table 4: Oral Bioavailability of R-1487

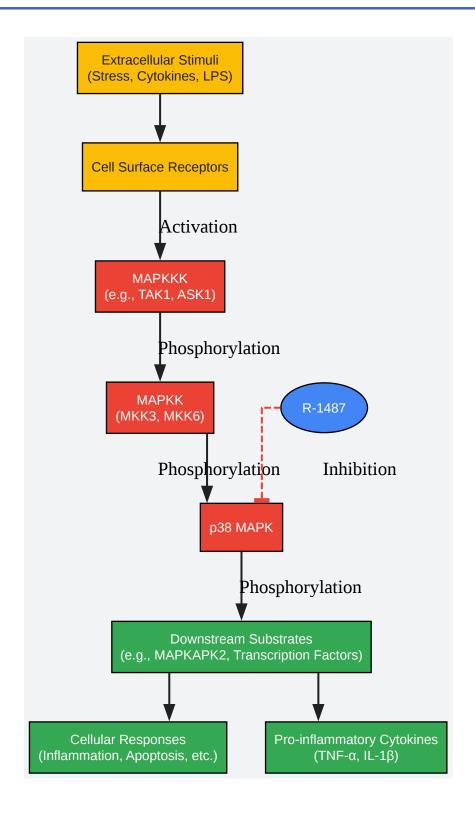


| Species | Dose | Oral Bioavailability (%) | Reference |
|---------|----------|-----------------------------|-----------|
| Monkey | 10 mg/kg | 51.6 | [1] |
| Rat | 10 mg/kg | 29.3 | [1] |
| Dog | 10 mg/kg | 10.3 | [1] |

Signaling Pathway

R-1487 exerts its effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key cascade in the cellular response to a variety of extracellular stimuli, including stress and inflammatory cytokines.





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Caption: The p38 MAPK signaling cascade and the inhibitory action of R-1487.

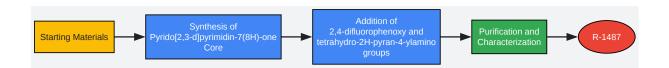
Experimental Protocols



The following are generalized protocols for key assays used to characterize the activity of R-1487. For specific experimental details, it is recommended to consult the primary literature, particularly Goldstein DM et al., J Med Chem. 2011 Apr 14;54(7):2255-65.

Synthesis of R-1487

A detailed, step-by-step synthesis protocol for R-1487 is described in the primary literature. The general synthetic strategy involves the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core, followed by the introduction of the 2,4-difluorophenoxy and tetrahydro-2H-pyran-4-ylamino moieties.



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Caption: General workflow for the chemical synthesis of R-1487.

p38α Kinase Assay

Objective: To determine the in vitro inhibitory activity of R-1487 against p38 α kinase.

Methodology:

- Reagents and Materials:
 - Recombinant human p38α enzyme
 - Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - ATP
 - Substrate (e.g., ATF2)
 - R-1487 (or other test compounds) dissolved in DMSO
 - Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)



- Microplate reader
- Procedure:
 - 1. Prepare serial dilutions of R-1487 in kinase buffer.
 - 2. In a microplate, add the p38 α enzyme, the substrate, and the test compound dilutions.
 - 3. Initiate the kinase reaction by adding ATP.
 - 4. Incubate the plate at a controlled temperature for a specified time (e.g., 60 minutes at room temperature).
 - 5. Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
 - 6. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

TNFα Release Assay in THP-1 Cells

Objective: To measure the effect of R-1487 on the production and release of TNF α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.

Methodology:

- Reagents and Materials:
 - o THP-1 cells
 - Cell culture medium (e.g., RPMI-1640 with FBS)
 - LPS from E. coli
 - R-1487 (or other test compounds) dissolved in DMSO
 - TNFα ELISA kit
 - Microplate reader



- Procedure:
 - Culture THP-1 cells to the desired density.
 - 2. Pre-treat the cells with various concentrations of R-1487 for a specified time (e.g., 1 hour).
 - 3. Stimulate the cells with LPS to induce TNF α production.
 - 4. Incubate the cells for an appropriate period (e.g., 4-24 hours).
 - 5. Collect the cell culture supernatant.
 - 6. Measure the concentration of TNF α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
 - 7. Determine the IC₅₀ value for the inhibition of TNFα release.

IL-1β Release Assay in Human Whole Blood

Objective: To assess the inhibitory effect of R-1487 on LPS-induced IL-1 β production in a more physiologically relevant human whole blood matrix.

Methodology:

- Reagents and Materials:
 - Freshly drawn human whole blood from healthy donors (with anticoagulant)
 - LPS from E. coli
 - R-1487 (or other test compounds) dissolved in DMSO
 - IL-1β ELISA kit
 - Microplate reader
- Procedure:
 - 1. Dilute the whole blood with cell culture medium.



- 2. Pre-incubate the diluted blood with different concentrations of R-1487.
- 3. Add LPS to stimulate IL-1β production.
- 4. Incubate the samples for an extended period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.
- 5. Centrifuge the samples to separate the plasma.
- 6. Measure the IL-1β concentration in the plasma using a commercial ELISA kit.
- 7. Calculate the IC₅₀ value for the inhibition of IL-1 β production.

Conclusion

R-1487 is a valuable research tool for studying the p38 α MAPK signaling pathway and its role in inflammation and other cellular processes. Its high potency and selectivity, coupled with its oral bioavailability, make it a significant compound for both in vitro and in vivo investigations. The experimental protocols provided herein offer a foundation for researchers to further explore the biological effects of this potent inhibitor.

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